molecular formula C16H16F2N4O2S B2435809 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-38-4

5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2435809
CAS No.: 869343-38-4
M. Wt: 366.39
InChI Key: OULAQZVVMCQQJX-UHFFFAOYSA-N
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Description

5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity designed for preclinical research, featuring a fused thiazolo[3,2-b][1,2,4]triazole core. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its potential multifaceted biological activity. Compounds based on the thiazolo[3,2-b][1,2,4]triazole structure have been demonstrated to possess notable anti-inflammatory potential . The molecular architecture of this reagent incorporates a 3,4-difluorophenyl group, a substitution pattern commonly employed to fine-tune properties like lipophilicity and metabolic stability, and a morpholino ring, which can influence solubility and serve as a key pharmacophoric element. Research into analogous structures suggests that such compounds may function as modulators of central nervous system (CNS) targets, including the NMDA receptor, which is implicated in a range of neurological disorders . The presence of the triazole ring, a privileged structure in drug discovery, is associated with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory effects . This combination of structural features makes this compound a valuable tool for researchers investigating new therapeutic pathways in areas such as inflammatory diseases and neuropharmacology. As with all such investigational compounds, profiling key physicochemical parameters, including experimental lipophilicity (Log P), is critical for understanding its behavior in biological systems . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2S/c1-9-19-16-22(20-9)15(23)14(25-16)13(21-4-6-24-7-5-21)10-2-3-11(17)12(18)8-10/h2-3,8,13,23H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULAQZVVMCQQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo-triazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A thiazolo[3,2-b][1,2,4]triazole core that is known for its biological activity.
  • A 3,4-difluorophenyl group which may enhance its potency and selectivity.
  • A morpholino moiety that can improve solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key signaling pathways involved in tumor growth and proliferation. They have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting angiogenesis .
  • Case Studies : In a study involving thiazolo derivatives, several compounds demonstrated potent activity against hematological cancers. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl and morpholino groups could enhance efficacy against specific cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial and Antifungal Properties : Similar thiazole-triazole derivatives have been evaluated for their ability to combat drug-resistant strains of bacteria and fungi. Notably, some analogs exhibited moderate antifungal activity against Candida species with minimum inhibitory concentration (MIC) values indicating effectiveness .
  • Research Findings : In vitro studies have shown that derivatives with specific substituents can enhance antibacterial properties by targeting bacterial topoisomerases and other essential enzymes .

Comparative Biological Activity Table

CompoundActivity TypeMIC (µg/mL)Reference
RO4Antifungal (C. albicans)62.5
Thiazole Derivative AAnticancer (Leukemia)IC50: 50 µM
Thiazole Derivative BAntibacterial (E. coli)32

Scientific Research Applications

Anti-Cancer Activity

Mechanism of Action:
The compound exhibits significant anti-cancer activity through mechanisms that may include the induction of apoptosis and inhibition of cell proliferation. Its structural analogues have been studied for their roles as activators of caspases, which are crucial in the apoptotic process. Additionally, compounds similar to this one have been reported to inhibit heat shock proteins and growth factor receptors, further contributing to their anti-cancer effects .

Case Studies:

  • Leukemia Treatment: Research indicates that thiazolo[5,4-d]pyrimidine derivatives show promise in treating hematological cancers such as leukemias. The specific compound under discussion has been evaluated for its efficacy against various leukemia cell lines, demonstrating potent cytotoxic effects .
  • Solid Tumors: In vitro studies have shown that the compound can inhibit the growth of solid tumor cell lines, suggesting potential for development into a therapeutic agent for solid tumors .

Antimicrobial Activity

Mechanism of Action:
The compound also displays antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic processes within the pathogens .

Case Studies:

  • Bacterial Infections: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings. For instance, studies have reported significant inhibition zones in bacterial cultures treated with the compound .
  • Fungal Infections: Similarly, it has exhibited antifungal activity against common fungal strains, indicating its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the morpholino group or the thiazolo-triazole core can enhance biological activity and selectivity towards cancer cells or pathogens.

Structural FeatureModification TypeEffect on Activity
Morpholino GroupSubstitutionIncreased solubility and bioavailability
Thiazolo-Triazole CoreRing modificationEnhanced anti-cancer potency

Q & A

Q. What are the stability profiles under varying pH and temperature?

  • Stability Studies :
  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC .
  • Lyophilization : Improve long-term storage stability by lyophilizing in mannitol/sucrose matrices .

Tables for Key Data

Table 1 : Comparative Antifungal Activity of Structural Analogs

Compound SubstituentIC₅₀ (μg/mL) C. albicansLogPReference
Morpholino + 3,4-Difluorophenyl2.1 ± 0.33.2
Piperazine + 4-Fluorophenyl5.8 ± 0.62.9

Table 2 : Optimized Reaction Conditions for Key Synthesis Steps

StepSolventCatalystTemp (°C)Yield (%)
CyclizationDMFNone8062
MannichChloroformEt₃N6045

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